2-Bromo-5-chlorobenzothioamide
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Overview
Description
2-Bromo-5-chlorobenzothioamide is an organic compound with the molecular formula C7H5BrClNS and a molecular weight of 250.54 g/mol . It is characterized by the presence of bromine, chlorine, and a thioamide group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2-Bromo-5-chlorobenzothioamide typically involves the bromination and chlorination of benzothioamide. One common method includes the reaction of 2-chlorobenzonitrile with a brominating reagent to form 2-Bromo-5-chlorobenzonitrile, which is then converted to this compound through further chemical reactions . Industrial production methods often involve the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst .
Chemical Reactions Analysis
2-Bromo-5-chlorobenzothioamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thioamide group can be oxidized to form sulfoxides or sulfones, and reduced to form amines.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-5-chlorobenzothioamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorobenzothioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Bromo-5-chlorobenzothioamide can be compared with other similar compounds such as:
2-Bromo-5-methoxyaniline: This compound has a methoxy group instead of a thioamide group, leading to different chemical and biological properties.
Bromodeoxyuridine: A synthetic nucleoside analogue used in cell proliferation studies, which differs significantly in structure and application.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and thioamide groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C7H5BrClNS |
---|---|
Molecular Weight |
250.54 g/mol |
IUPAC Name |
2-bromo-5-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrClNS/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) |
InChI Key |
OFGVSRXQDBZYBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=S)N)Br |
Origin of Product |
United States |
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